3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine

Descripción general

Descripción

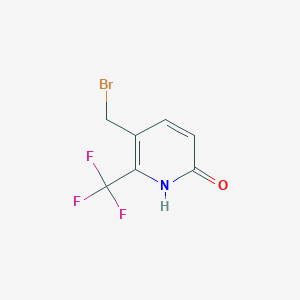

3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3NO It is characterized by the presence of a bromomethyl group, a hydroxy group, and a trifluoromethyl group attached to a pyridine ring

Mecanismo De Acción

Target of Action

It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be organoboron reagents involved in these reactions.

Mode of Action

The 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine interacts with its targets through a process known as transmetalation . In this process, the compound transfers a formally nucleophilic organic group from boron to palladium . This reaction is part of the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .

Pharmacokinetics

It is known that the compound should be stored at room temperature , which may suggest certain stability and bioavailability characteristics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in facilitating Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy in Suzuki–Miyaura cross-coupling reactions may be influenced by the presence of other reactants and catalysts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine typically involves the bromination of 6-hydroxy-2-(trifluoromethyl)pyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Formation of new pyridine derivatives with substituted functional groups.

Oxidation Reactions: Formation of ketones or aldehydes.

Reduction Reactions: Formation of reduced pyridine derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Agrochemical Applications

Trifluoromethylpyridines, including derivatives like 3-bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine, are primarily utilized in the agrochemical industry. They serve as key intermediates in the synthesis of various crop protection agents. For instance:

- Pesticides : Compounds derived from trifluoromethylpyridines are effective in protecting crops against pests. The first derivative introduced was Fluazifop-butyl, which has led to over 20 new agrochemicals gaining ISO names .

- Herbicides : The unique physicochemical properties of trifluoromethyl groups enhance herbicidal activity, making these compounds valuable in developing selective herbicides that minimize damage to crops while effectively managing weed populations .

Pharmaceutical Applications

The pharmaceutical sector also benefits from the applications of trifluoromethylpyridines:

- Drug Development : Several trifluoromethylpyridine derivatives are under investigation for their potential therapeutic effects. For example, 2-Amino-4-(trifluoromethyl)pyridine is a key intermediate for bimiralisib, a phosphoinositide 3-kinase inhibitor currently in clinical trials .

- Antimicrobial Agents : Recent studies have identified novel trifluoromethyl pyrimidinone compounds with significant anti-tubercular activity against Mycobacterium tuberculosis, showcasing the potential for these compounds in treating infectious diseases .

Chemical Synthesis and Intermediates

The synthesis of this compound often involves complex chemical processes that leverage its reactive bromomethyl and hydroxy groups:

- Synthetic Pathways : Various synthetic routes have been explored for creating this compound, often involving chlorination and fluorination steps to introduce the trifluoromethyl group effectively .

- Key Intermediates : The compound serves as an important intermediate in synthesizing other biologically active molecules, enhancing its utility in both research and industrial applications .

Case Study 1: Agrochemical Efficacy

Research has demonstrated that derivatives of trifluoromethylpyridine exhibit enhanced efficacy as herbicides compared to their non-fluorinated counterparts. A study reported that 2,3-dichloro-5-(trifluoromethyl)pyridine is particularly effective against a range of weed species, leading to its increased demand in agricultural formulations .

Case Study 2: Pharmaceutical Development

A recent investigation into the anti-tubercular properties of trifluoromethyl pyrimidinones highlighted their potential as new therapeutic agents. The study utilized a library of compounds to identify those with potent activity against drug-resistant strains of Mycobacterium tuberculosis, emphasizing the role of trifluoromethyl groups in enhancing biological activity .

Comparación Con Compuestos Similares

2-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the bromomethyl group but shares the trifluoromethyl and hydroxy groups.

3-Bromo-2-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxy group.

6-Hydroxy-2-(trifluoromethyl)pyridine: Similar structure but lacks the bromomethyl group.

Uniqueness: 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromomethyl group allows for further functionalization, while the trifluoromethyl group enhances its stability and lipophilicity.

Actividad Biológica

3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromomethyl group, a hydroxyl group, and a trifluoromethyl group. The trifluoromethyl moiety enhances lipophilicity, which may improve cellular uptake and bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been evaluated for anticancer properties . In several studies, it has shown cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values suggest that the compound may induce apoptosis through intrinsic pathways, potentially involving the activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest and apoptosis |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : The presence of the hydroxyl group may enhance reactive oxygen species (ROS) production, contributing to cellular stress and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications in the substituents significantly affected antimicrobial potency, with certain derivatives exhibiting up to a 30% increase in activity compared to the parent compound .

Study 2: Cancer Cell Line Testing

In a recent investigation, researchers assessed the anticancer effects of this compound on multiple cancer cell lines. The study found that treatment with this compound resulted in significant reductions in cell viability, particularly in hormone-receptor-positive breast cancer cells .

Propiedades

IUPAC Name |

5-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(13)12-6(4)7(9,10)11/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGVPCBACVKIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.